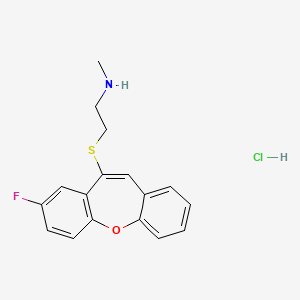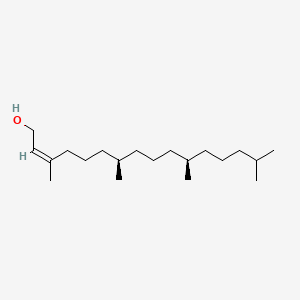
cis-Phytol
概要
説明
Cis-Phytol is an acyclic hydrogenated diterpene alcohol . It is a naturally occurring molecule that can be extracted from the chlorophyll of green plants . It has been studied for decades and has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .
Molecular Structure Analysis
The molecular formula of cis-Phytol is C20H40O, and its molecular weight is 296.5310 . It is composed of a phytyl side chain, an isoprenoid alcohol synthesized by reduction of a geranylgeranyl group .Physical And Chemical Properties Analysis
The molecular formula of cis-Phytol is C20H40O, and its molecular weight is 296.5310 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
1. Food Authentication
Vetter, Schröder, and Lehnert (2012) investigated the use of cis-phytol as a marker for authenticating nonrefined (e.g., cold-pressed) edible oils. Their study found that refined oils showed higher levels of cis-phytol compared to nonrefined oils, suggesting its potential use in distinguishing between these types of oils (Vetter, Schröder, & Lehnert, 2012).
2. Chemical Synthesis and Analysis
Schröder, Lutz, and Vetter (2014) examined the synthesis of phytanic acid from natural trans-phytol and a synthetic phytol standard. They highlighted the importance of using natural trans-phytol in studies due to its stereoisomerism, differentiating it from racemic phytol used in other studies (Schröder, Lutz, & Vetter, 2014).
3. Marker for Oil Processing
Schröder, Lehnert, Hammann, and Vetter (2014) explored the use of phytol isomers as markers for identifying the processing type of vegetable oils, such as virgin, refined, or hydrogenated oils. They found that the presence of certain phytol isomers can indicate the type of processing an oil has undergone (Schröder, Lehnert, Hammann, & Vetter, 2014).
4. Anticancer Effects
Soltanian, Sheikhbahaei, and Ziasistani (2020) found that phytol can effectively down-regulate cancer stem cell markers and decrease the side population proportion in human embryonic carcinoma cells, indicating its potential use in cancer treatment (Soltanian, Sheikhbahaei, & Ziasistani, 2020).
5. Biogeochemical Tracing in Aquatic Environments
Rontani and Volkman (2003) reviewed the role of phytol degradation products in aquatic environments, emphasizing their importance as biogeochemical tracers. They discussed various biotic and abiotic processes that play a significant role in the diagenesis of phytol (Rontani & Volkman, 2003).
6. Biofuel Production
Gupta, Ip, Summers, and Basu (2015) studied the overproduction of phytol in Nostoc punctiforme by expressing a gene involved in the production of a volatile hemiterpene alcohol. This research provided insights into the metabolic channeling of isoprenoids in cyanobacteria and the potential of bioengineering for the production of biofuels like phytol (Gupta, Ip, Summers, & Basu, 2015).
7. Neurological Applications
Costa, Oliveira, Júnior, and Freitas (2014) conducted a review of phytol and its pharmacological applications in central nervous system diseases. Their study highlighted the need for further exploration of phytol molecules due to their high pharmacological potential (Costa, Oliveira, Júnior, & Freitas, 2014).
8. Cisgenesis in Barley
Holme, Dionisio, Brinch-Pedersen, Wendt, Madsen, Vincze, and Holm (2012) used a barley phytase gene to evaluate the cisgenesis concept in barley. Their work provided evidence that it is possible to select potentially cisgenic lines, demonstrating the feasibility of generating cisgenic barley (Holme et al., 2012).
Safety And Hazards
将来の方向性
Understanding the pathways involved in chlorophyll breakdown provides a molecular map to the color changes observed in plant life on a global scale each fall . Surprisingly, little is known about the fate of phytol, chlorophyll’s 20-carbon branched-chain tail, during this process . These insights and techniques open the door to further investigation of this complicated metabolic system, with implications for plant health and agriculture .
特性
IUPAC Name |
(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWFXYSPFMFNR-QYLFUYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C\CO)/C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Phytol | |
CAS RN |
5492-30-8 | |
| Record name | Phytol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHYTOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OMA5R73W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,4R,6S,8R,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1238428.png)
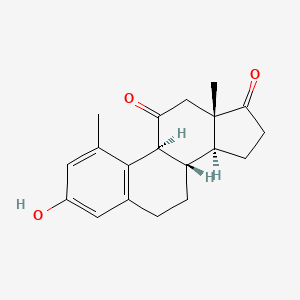

![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)
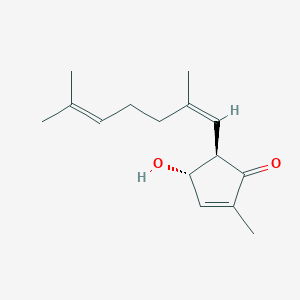
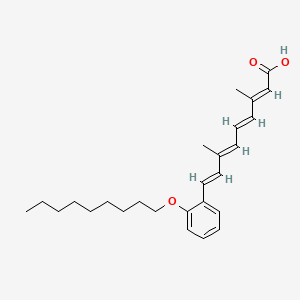
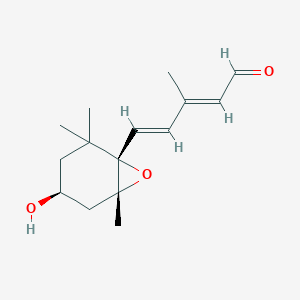

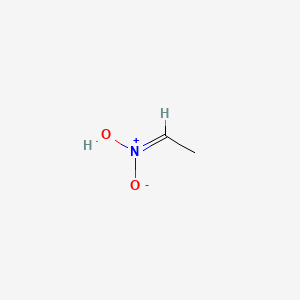
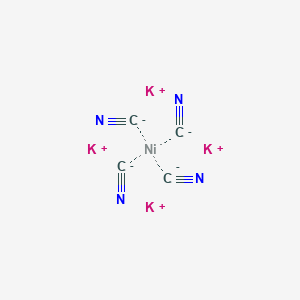
![1-(2-methoxyphenyl)-3-[(E)-(3-methylphenyl)methylideneamino]thiourea](/img/structure/B1238446.png)
